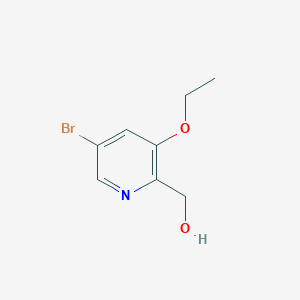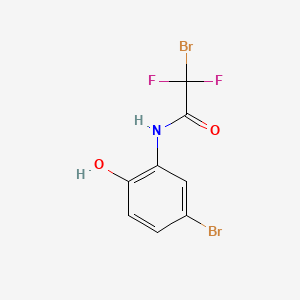
(5-Bromo-3-ethoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-ethoxypyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxypyridin-2-yl)methanol typically involves the bromination of 3-ethoxy-pyridine followed by a reduction step to introduce the methanol group. The general synthetic route can be summarized as follows:
Bromination: 3-ethoxy-pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Reduction: The resulting 5-bromo-3-ethoxy-pyridine is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the methanol group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide, potassium cyanide, organolithium compounds.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Reduction: De-brominated product (3-ethoxy-pyridin-2-yl)-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-3-ethoxypyridin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability, conductivity, or reactivity.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-ethoxypyridin-2-yl)methanol depends on its specific application and the target molecule or pathway. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The bromine and methanol groups play crucial roles in binding interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-3-methoxy-pyridin-2-yl)-methanol: Similar structure with a methoxy group instead of an ethoxy group.
(5-Bromo-3-ethoxy-pyridin-2-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(5-Bromo-3-ethoxy-pyridin-2-yl)-amine: Similar structure with an amine group instead of a methanol group.
Uniqueness
(5-Bromo-3-ethoxypyridin-2-yl)methanol is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(5-bromo-3-ethoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(9)4-10-7(8)5-11/h3-4,11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSEEPVDGAKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)









